molecular formula C₁₉H₁₂D₃NNa₂O₇ B1155160 Nedocromil-d3 Sodium

Nedocromil-d3 Sodium

Cat. No.: B1155160
M. Wt: 418.32
Attention: For research use only. Not for human or veterinary use.
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Description

Nedocromil-d3 Sodium is a high-purity, deuterated stable isotope of nedocromil sodium, specifically designed for use as an internal standard in quantitative bioanalytical methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Its primary research application is in pharmacokinetic studies and drug metabolism assays, where it enables the precise and accurate quantification of native nedocromil sodium in complex biological matrices, thereby improving data reliability and reproducibility. Nedocromil sodium is a well-characterized anti-inflammatory agent that functions as a mast cell stabilizer . Its mechanism of action is multifaceted, involving the inhibition of chloride channels, which subsequently prevents the activation and degranulation of various inflammatory cells, including mast cells, eosinophils, and neutrophils . This action inhibits the release of inflammatory mediators like histamine, leukotrienes, and tryptase . Researchers value this compound for investigating anti-inflammatory pathways in asthma and allergic conjunctivitis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₉H₁₂D₃NNa₂O₇

Molecular Weight

418.32

Synonyms

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic Acid-d3 Disodium Salt;  Alocril-d3;  FPL 59002KP-d3;  Nedocromil-d3 disodium salt;  Rapitil-d3;  Tayled-d3;  Tilade-d3;  Tilarin-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity of Nedocromil D3 Sodium

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Structures

The synthesis of deuterated compounds like Nedocromil-d3 Sodium requires precise methods to introduce deuterium atoms at specific locations within a complex organic framework.

Site-Specific Deuteration Approaches

Site-selective deuteration is crucial for optimizing the desired properties of a drug molecule. snnu.edu.cn Various catalytic methods have been developed to achieve this with high precision. snnu.edu.cn Transition metal catalysts, including those based on iridium, palladium, and ruthenium, are frequently used for hydrogen isotope exchange (HIE) reactions. scielo.org.mx These catalysts can facilitate the exchange of hydrogen with deuterium at specific C-H bonds, such as those at benzylic, aliphatic, or aromatic positions. scielo.org.mx For instance, iridium complexes have been shown to catalyze H/D exchange in arenes and vinyl groups. scielo.org.mx Another approach involves using N-heterocyclic carbenes (NHCs) as organocatalysts, which can promote site-selective deuteration under specific reaction conditions. nih.gov The choice of catalyst and reaction conditions, including the deuterium source (commonly D₂O), allows for targeted deuteration, which is essential for creating analogues like this compound with potentially improved metabolic stability. osaka-u.ac.jpnih.gov

General Synthetic Pathways Applicable to Nedocromil (B1678009) and its Deuterated Analogues

The fundamental structure of Nedocromil is a pyranoquinoline dicarboxylic acid. nih.gov The synthesis of the core Nedocromil structure involves several key steps. One patented method starts with m-anisidine, which undergoes a condensation reaction. google.com This is followed by two separate Friedel-Crafts acylation reactions, demethylation, a substitution reaction, ether formation, rearrangement, reduction, and finally, ring formation, hydrolysis, and salt formation to yield Nedocromil sodium. google.com

To produce this compound, a deuterated starting material or reagent would be introduced at an appropriate stage in this synthetic sequence. For example, if the three deuterium atoms are to be located on the propyl group, a deuterated propyl-containing reagent would be used in the synthesis. The specific point of incorporation of the deuterated moiety is critical to ensure the final product has the deuterium atoms in the desired positions.

Analytical Characterization of Deuterated Compounds

Mass Spectrometry for Verification of Deuteration and Isotopic Purity

Mass spectrometry (MS) is a primary technique for verifying the incorporation of deuterium. rsc.org By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the increase in molecular weight corresponding to the number of deuterium atoms can be confirmed. spectroscopyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which helps in confirming the elemental composition and the degree of deuteration. rsc.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is often employed to analyze the isotopic distribution and purity of the sample. rsc.org This technique can separate the deuterated compound from any non-deuterated or partially deuterated species, allowing for the quantification of isotopic enrichment. rsc.org The data from LC-HRMS can be used to calculate the percentage of the desired deuterated compound (e.g., d3) versus undesired species (e.g., d0, d1, d2). rsc.org

Table 1: Illustrative Mass Spectrometry Data for Isotopic Purity Analysis

SpeciesExpected m/zObserved Intensity (%)
Nedocromil-d0 Sodium415.060.5
Nedocromil-d1 Sodium416.071.5
Nedocromil-d2 Sodium417.073.0
This compound 418.08 95.0

Note: This table is for illustrative purposes and does not represent actual experimental data.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact location of the deuterium atoms within the molecule. rsc.org While ¹H NMR can show the disappearance of signals corresponding to the positions where hydrogen has been replaced by deuterium, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their presence and chemical environment. wikipedia.org

The integration of signals in the ²H NMR spectrum can be used to quantify the isotopic enrichment at each specific site. sigmaaldrich.com Furthermore, ¹³C NMR can also be utilized, as the carbon atoms bonded to deuterium will show characteristic changes in their signals, such as splitting and isotopic shifts, which can be used to quantify the degree of deuteration at specific sites. researchgate.net A combination of LC-ESI-HR-MS and NMR techniques provides a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org

Table 2: Comparison of NMR Techniques for Deuteration Analysis

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Shows absence of protons at deuterated sites.Readily available and sensitive.Indirect detection of deuterium.
²H NMR Direct detection and quantification of deuterium. wikipedia.orgConfirms position and enrichment. sigmaaldrich.comLower sensitivity than ¹H NMR. wikipedia.org
¹³C NMR Shows isotopic shifts and splitting for carbons attached to deuterium. researchgate.netProvides site-specific quantification. researchgate.netCan be complex to interpret.

Chromatographic Purity and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical quality control. ijpsonline.comijrps.com High-performance liquid chromatography (HPLC) coupled with UV detection is a standard method for assessing the chemical purity of drug substances. ijcrt.org This technique separates the main compound from any process-related impurities or degradation products. ijpsonline.com

For this compound, the HPLC method would be used to ensure that the levels of any impurities are within acceptable limits as defined by regulatory guidelines. ijcrt.org The use of hyphenated techniques like LC-MS is also invaluable for the identification and characterization of any detected impurities. nih.govchimia.ch By comparing the impurity profile to that of the non-deuterated Nedocromil sodium, it can be ensured that the deuteration process does not introduce new, significant impurities.

Nedocromil D3 Sodium As an Internal Standard in Quantitative Bioanalysis

Theoretical Foundations of Isotope-Dilution Mass Spectrometry (IDMS)

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of a substance in a sample. ersnet.orgmdpi.com The method relies on the addition of a known quantity of an isotopically enriched version of the analyte—the substance being measured—to the sample. ersnet.orgresearchgate.net This "spiked" sample is then processed and analyzed by a mass spectrometer, which separates ions based on their mass-to-charge ratio. ersnet.org By measuring the ratio of the naturally occurring analyte to its isotopically labeled counterpart, the original concentration of the analyte in the sample can be calculated with exceptional accuracy. researchgate.netresearchgate.net

In analytical chemistry, an internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and blanks in an analysis. wuxiapptec.comcerilliant.com Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. wuxiapptec.comscispace.com The fundamental principle is that any physical or chemical changes experienced by the analyte during the analytical process—such as extraction inefficiencies, injection volume variations, or fluctuations in instrument signal—will be mirrored by the internal standard. scispace.com

For quantification, instead of using the absolute signal of the analyte, the ratio of the analyte's signal to the internal standard's signal is used. wuxiapptec.com This ratio is then plotted against the concentration of the analyte to create a calibration curve. Since the IS is affected in the same way as the analyte, this ratio remains constant even if there are variations in the procedure, thereby improving the precision and accuracy of the results. scispace.comnih.gov An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument and should not be naturally present in the sample. wuxiapptec.com

The use of stable isotope-labeled (SIL) analogues as internal standards, such as Nedocromil-d3 Sodium for the analysis of nedocromil (B1678009), is considered the best practice in quantitative mass spectrometry. scispace.combioanalysis-zone.com A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). wuxiapptec.comcerilliant.com

The key advantages of using a SIL-IS include:

Near-Identical Physicochemical Properties : Because the chemical structure is virtually identical to the analyte, the SIL-IS behaves in the same manner during sample extraction, chromatography, and ionization. scispace.combioanalysis-zone.com This ensures that any loss or variation affects both the analyte and the IS equally, providing superior correction compared to structural analogue internal standards. scispace.com

Co-elution in Chromatography : The SIL-IS typically co-elutes with the analyte in liquid chromatography (LC). bioanalysis-zone.com This is crucial for correcting "matrix effects," where co-eluting substances from the biological sample (like lipids or proteins) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Since both the analyte and SIL-IS are in the same environment at the same time, they experience the same degree of matrix effect, and the ratio of their signals remains accurate. myadlm.org

Reduced Variability and Improved Precision : The switch from using structural analogues to SIL internal standards has been shown to significantly reduce variations in mass spectrometry results, leading to improved assay precision. scispace.com For instance, in an assay for the anticancer drug Kahalalide F, replacing a structural analogue IS with a SIL-IS significantly lowered the variance in the results. scispace.com Similarly, studies on lapatinib, a highly protein-bound drug, demonstrated that only a stable isotope-labeled internal standard could correct for the high degree of inter-individual variability in extraction recovery from patient plasma samples. nih.gov

While deuterium-labeled standards like Nedocromil-d3 are highly effective, care must be taken as the deuterium substitution can sometimes lead to slight shifts in chromatographic retention time, which in rare cases can cause differential matrix effects. myadlm.org However, for most applications, SIL internal standards are the superior choice for robust and reliable quantitative bioanalysis. scispace.com

Principles of Internal Standard Utilization in Analytical Chemistry

Development of Advanced Bioanalytical Methods for Nedocromil Quantification

The development of a robust bioanalytical method for quantifying nedocromil in biological matrices like plasma is essential for pharmacokinetic studies. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and the use of a stable isotope-labeled internal standard like this compound provides the necessary sensitivity, selectivity, and accuracy for this purpose.

LC-MS/MS has become the definitive tool for quantifying drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. researchgate.netnih.gov The method involves two stages of mass analysis. In the first stage (MS1), a precursor ion corresponding to the molecule of interest (e.g., nedocromil) is selected. This ion is then fragmented, and a specific product ion is selected and monitored in the second stage (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for the detection of very low concentrations of the analyte. mdpi.comijper.org

A validated LC-MS/MS method for the closely related compound, sodium cromoglycate (SCG), provides a strong template for a nedocromil assay. In that study, a ¹³C₄-labeled SCG was used as the internal standard. researchgate.net The mass spectrometer was operated in positive ionization mode using a turbo ion spray interface, with MRM used for quantification. researchgate.net

Table 1: Exemplar Multiple Reaction Monitoring (MRM) Transitions for the Analysis of a Cromolyn-like Compound and its Stable Isotope-Labeled Internal Standard.
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sodium Cromoglycate (Analyte)469.2245.1
¹³C₄-Sodium Cromoglycate (Internal Standard)473.2247.1

Data based on a method for sodium cromoglycate, a structurally similar compound. researchgate.net The transitions for Nedocromil and Nedocromil-d3 would be determined empirically during method development.

Achieving a reliable separation and sensitive detection requires careful optimization of both the liquid chromatography and mass spectrometry parameters.

Chromatographic Separation: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from other matrix components to minimize interference. Key parameters to optimize include:

Column: A reversed-phase column, such as a C8 or C18, is commonly used for separating moderately polar compounds like nedocromil from biological matrices. researchgate.netresearchgate.net In the validated method for SCG, a C8 column (3.5 µm particle size) was used. researchgate.net

Mobile Phase: The composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is adjusted to control the retention time of the analyte. nih.gov An isocratic mobile phase (where the composition remains constant) consisting of methanol, water, and ammonium (B1175870) acetate (B1210297) was found to be effective for SCG. researchgate.net Gradient elution, where the solvent composition changes over time, can also be used to improve separation and shorten run times. nih.gov

Flow Rate and Temperature: These are adjusted to optimize peak shape and analysis time. A flow rate of 1.0 mL/min is common for standard analytical columns. researchgate.netresearchgate.net

Mass Spectrometric Detection: Optimization aims to maximize the signal for the analyte and internal standard. This involves infusing a standard solution of each compound directly into the mass spectrometer to determine the optimal settings for parameters like ion spray voltage, gas flows (nebulizer, curtain, collision gas), and collision energy for the MRM transitions. mdpi.comresearchgate.net

Table 2: Example Optimized LC-MS/MS Parameters for Bioanalysis.
ParameterConditionPurpose
Chromatography
ColumnC8 or C18, ~100 x 4.6 mm, <5 µmSeparates analyte from matrix components. researchgate.netresearchgate.net
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (e.g., ammonium formate)Controls retention and elution of the analyte. researchgate.netiosrjournals.org
Flow Rate0.5 - 1.0 mL/minAffects run time and separation efficiency. researchgate.netresearchgate.net
Injection Volume5 - 30 µLAmount of prepared sample introduced for analysis. researchgate.netresearchgate.net
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or NegativeCreates gas-phase ions from the analyte. researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. iosrjournals.org
Internal StandardStable Isotope-Labeled (e.g., Nedocromil-d3)Corrects for variability in sample prep and instrument response. researchgate.net

These parameters are illustrative and would require specific optimization for a Nedocromil assay.

Biological matrices such as plasma and urine are complex mixtures containing proteins, salts, lipids, and other endogenous substances that can interfere with LC-MS/MS analysis. Therefore, a sample preparation step is crucial to extract the analyte and remove these interfering components.

Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a large volume of an organic solvent, such as acetonitrile or methanol, is added to the plasma sample. researchgate.net This denatures and precipitates the majority of the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. This method was successfully used in the development of an LC-MS/MS assay for carbinoxamine, another antihistamine. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). The analyte partitions into the organic layer, which is then separated and evaporated, leaving a cleaner, more concentrated sample. LLE was used effectively for the quantification of desloratadine (B1670295) in human plasma. nih.gov

Solid-Phase Extraction (SPE): This is a highly effective and selective method for sample cleanup. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is then eluted with a different solvent. researchgate.net For the analysis of sodium cromoglycate in plasma, C18 SPE cartridges were used, providing high recovery rates of 91% for the analyte and 87% for the internal standard. researchgate.net

The choice of sample preparation technique depends on the required sensitivity, the nature of the analyte, and the complexity of the matrix. For nedocromil, which is analyzed at low concentrations, a selective technique like SPE is often preferred to ensure a clean extract and minimize matrix effects. researchgate.net

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

Rigorous Method Validation for Isotope-Dilution Assays

The validation of a bioanalytical method ensures that it is suitable for its intended purpose. When using an isotope-labeled internal standard like this compound, the validation process involves a comprehensive assessment of several key parameters to demonstrate the method's robustness and reliability.

Assessment of Accuracy, Precision, Linearity, and Range

A cornerstone of method validation is the evaluation of its accuracy, precision, linearity, and range. These parameters collectively ensure that the analytical method can reliably quantify the analyte over a specific concentration window.

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels—typically low, medium, and high—on different days to assess inter-day and intra-day variability. For a method to be considered accurate, the mean value should be within ±15% of the nominal concentration, and for the lower limit of quantification (LLOQ), it should be within ±20%. Precision, measured as the relative standard deviation (RSD), should not exceed 15% for QC samples and 20% for the LLOQ.

Linearity demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a given range. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The curve should have a correlation coefficient (r²) of 0.99 or greater. The range of the assay is the interval between the upper and lower concentrations that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Table 1: Representative Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation

ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQMean concentration within 80-120% of nominal
LQC, MQC, HQCMean concentration within 85-115% of nominal
Precision LLOQRelative Standard Deviation (RSD) ≤ 20%
LQC, MQC, HQCRelative Standard Deviation (RSD) ≤ 15%

This table represents typical acceptance criteria based on regulatory guidelines.

Evaluation and Correction of Matrix Effects and Analyte Recovery

Biological matrices such as plasma and urine are complex and can interfere with the ionization of the analyte and internal standard, a phenomenon known as the matrix effect . This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects, as it is affected in the same way as the analyte.

The matrix effect is quantitatively assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix.

Analyte recovery refers to the efficiency of the extraction process. While 100% recovery is not necessary, it should be consistent and reproducible across the concentration range. The use of an internal standard like this compound, added at the beginning of the sample preparation process, compensates for variability in recovery because the analyte and the internal standard are extracted with similar efficiency.

Table 2: Illustrative Data for Matrix Effect and Recovery Assessment

QC LevelAnalyte Area (Post-Extraction Spike)Analyte Area (Neat Solution)Matrix Effect (%)Recovery (%)
Low 85,00090,00094.488.2
High 855,000910,00094.089.5

This table provides a hypothetical example of data used to calculate matrix effect and recovery. The matrix effect is calculated as (Area in matrix / Area in neat solution) * 100. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Application of Nedocromil D3 Sodium in Metabolic Pathway Elucidation Studies

Investigating Biotransformation Mechanisms of Nedocromil (B1678009)

Research into the biotransformation of Nedocromil, facilitated by the use of its deuterated form, has yielded conclusive findings regarding its metabolic stability.

Comprehensive studies have consistently demonstrated that Nedocromil is not subject to metabolism in either animals or humans. nih.gov Following administration, the compound is not chemically altered by the body. nih.govdrugbank.com Investigations confirm that Nedocromil is eliminated from the body entirely unchanged. drugbank.comdrugs.com The primary routes of excretion are via urine and feces, which account for the complete elimination of the administered dose. drugs.com This indicates a lack of significant metabolic processing in major metabolic sites such as the liver.

Deuterium (B1214612) labeling is a powerful technique in metabolic research, allowing for the precise tracking of a compound's journey through a biological system. nih.gov The synthesis of deuterium-labeled Nedocromil Sodium has been reported, specifically through a rhodium(III) chloride catalyzed exchange process using deuterium oxide. scispace.com

In the context of Nedocromil, the application of Nedocromil-d3 Sodium is pivotal for several reasons:

Confirmation of Metabolic Stability: By administering this compound and analyzing biological samples (plasma, urine, feces) with mass spectrometry, researchers can definitively confirm the absence of metabolites. The unique mass of the deuterated parent compound can be tracked, and the lack of any deuterated molecules with different masses confirms that no biotransformation has occurred.

Accurate Quantification: It serves as an ideal internal standard in pharmacokinetic assays. When added to biological samples, it co-elutes with the non-labeled Nedocromil, allowing for precise quantification by correcting for any sample loss during extraction and analysis. x-chemrx.com

Tracing Pharmacokinetic Pathways: The deuterium label acts as a tracer, enabling researchers to accurately follow the absorption, distribution, and excretion of the parent drug without interference from endogenous compounds. researchgate.net

The Cytochrome P450 (CYP450) family of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of drugs. jaypeedigital.com In vitro models, such as human liver microsomes, are standard tools used to assess a compound's susceptibility to CYP450-mediated metabolism. sygnaturediscovery.comresearchgate.net

Metabolic Profile of Nedocromil

Metabolic Characteristic Finding Supporting Evidence
Metabolism Not metabolized in humans or animals. nih.govThe drug is excreted completely unchanged. drugbank.comdrugs.comnih.gov
Metabolic Pathways No identified metabolic pathways as biotransformation does not occur.Eliminated unchanged via urine (~70%) and feces (~30%). drugbank.comdrugs.com
Enzymatic Interaction Not a substrate for Cytochrome P450 or other metabolic enzymes.The compound's resistance to metabolic processes is confirmed by its complete excretion in parent form. nih.govdrugbank.com

Role of Deuterium Labeling in Tracing Metabolite Formation

Pre-clinical and In Vitro Pharmacokinetic Research

Pharmacokinetic studies, enhanced by the use of this compound as an internal standard, have characterized the absorption, distribution, and excretion profile of Nedocromil in various experimental models.

The pharmacokinetic properties of Nedocromil are defined by low systemic absorption and rapid elimination.

Absorption : Systemic absorption of Nedocromil is generally low and varies by administration route. Following ophthalmic administration, less than 4% of the dose is systemically absorbed, primarily through the nasolacrimal duct. drugs.comhpra.ie After inhalation, systemic absorption is estimated to be between 5% and 10%. nih.govvirginia.edu Oral absorption is minimal, at approximately 2-3%. nih.gov

Distribution : Once in the systemic circulation, Nedocromil is highly bound to plasma proteins, with reports indicating approximately 89% binding. drugbank.comwikipedia.org Its distribution is largely confined to the extravascular space. nih.gov

Excretion : The body eliminates Nedocromil without metabolic alteration. drugbank.com Excretion is primarily through the kidneys into the urine (approximately 70%) and via the biliary route into the feces (approximately 30%). drugbank.comdrugs.com

Given its lack of metabolism, the clearance of Nedocromil is entirely due to renal and fecal excretion.

Metabolic Clearance : As Nedocromil is not metabolized, its metabolic clearance is considered to be nil. The drug is, however, cleared rapidly from the plasma. nih.govhpra.ie Studies involving intravenous administration have demonstrated a high plasma clearance rate of 10.2 ± 1.3 ml/min/kg. nih.gov

Elimination Half-Life : The elimination half-life of Nedocromil is short, though reported values vary depending on the model and route of administration. The estimated half-life is approximately 3.3 hours. drugbank.comwikipedia.org Other studies have reported values of around 2 hours following inhalation nih.gov and as rapid as 5.3 minutes after intranasal use nih.gov or 20 minutes in rat plasma. fda.gov Intravenous data fit a two-compartment model, indicating a very rapid initial elimination phase. nih.gov

Pharmacokinetic Parameters of Nedocromil

Parameter Value / Finding Route of Administration
Systemic Absorption < 4% drugs.comhpra.ieOphthalmic
5-10% nih.govvirginia.eduInhalation
2-3% nih.govOral
Protein Binding ~89% drugbank.comwikipedia.orgSystemic
Excretion ~70% in urine, ~30% in feces (unchanged) drugbank.comdrugs.comSystemic
Plasma Clearance 10.2 ± 1.3 ml/min/kg nih.govIntravenous
Elimination Half-Life ~3.3 hours drugbank.comwikipedia.orgSystemic
~2 hours nih.govInhalation
5.3 ± 0.9 minutes nih.govIntranasal

Determination of Absorption, Distribution, and Excretion in Model Systems

Advanced Deuterium-Based Metabolic Imaging Techniques

Advanced metabolic imaging techniques utilizing deuterium (a stable, non-radioactive isotope of hydrogen) have emerged as powerful tools for non-invasively studying metabolism in vivo. nih.gov These methods offer significant advantages, including the absence of ionizing radiation and the ability to track metabolic processes over extended periods. nih.govresearchgate.net

Principles and Applications of Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a novel magnetic resonance (MR)-based method used to non-invasively map the metabolic fate of deuterium-labeled substrates in three dimensions. The fundamental principle of DMI involves the administration of a compound enriched with deuterium, which is a stable, non-radioactive isotope of hydrogen. mdpi.com Due to the very low natural abundance of deuterium (approximately 0.01%), the administered labeled substrate and its subsequent metabolic products can be detected with minimal background signal using MR spectroscopic imaging (MRSI). mdpi.comnih.gov

The process of a typical DMI study involves several key steps:

Administration of a Deuterated Substrate: A subject is given a substrate labeled with deuterium, such as [6,6’-²H₂]-glucose or [²H₃]-acetate. nih.gov Administration can be oral or via intravenous infusion, with the goal of achieving a stable and high concentration of the labeled compound in the blood.

Metabolism: The body metabolizes the deuterated substrate through various biochemical pathways. For instance, deuterated glucose enters glycolysis and the tricarboxylic acid (TCA) cycle.

Data Acquisition: Using 3D MR spectroscopic imaging (MRSI), the spatial distribution and spectral signature of the deuterium-labeled substrate and its downstream metabolites (e.g., lactate (B86563), glutamate, glutamine) are detected. medrxiv.org The favorable MR characteristics of deuterium, such as short T1 relaxation times, allow for efficient and rapid signal acquisition. mdpi.comnih.gov

Quantification and Mapping: The acquired spectral data is processed and quantified to create metabolic maps. These maps show the concentration of the deuterated substrate and its products, which are often overlaid on anatomical MR images to provide spatial context. copernicus.org

DMI can be performed in two primary modes: a dynamic mode, which tracks the build-up of metabolic products over time to calculate absolute rates of metabolic pathways, or a steady-state mode, which detects the presence of active metabolic pathways after a certain period of metabolism.

Applications of DMI are rapidly expanding, particularly in the study of diseases characterized by altered metabolism. It has shown significant promise in oncology for diagnosing malignant tumors and evaluating treatment responses by detecting abnormal glycolysis. nih.govcopernicus.org Furthermore, DMI is being applied to investigate neurological disorders, stroke, and cardiac metabolism. medrxiv.orgcopernicus.org

Table 1: Common Deuterated Tracers and Their Primary Metabolic Pathways Studied with DMI
Deuterated TracerPrimary Metabolic Pathway InvestigatedKey Metabolites DetectedPrimary Application Areas
[6,6’-²H₂]-glucoseGlycolysis, Tricarboxylic Acid (TCA) Cycle²H-Lactate, ²H-Glutamate, ²H-Glutamine (Glx)Oncology (Brain Tumors), Neurology (Stroke), Brain Metabolism. medrxiv.orgcopernicus.org
[²H₃]-acetateTricarboxylic Acid (TCA) Cycle, Fatty Acid Metabolism²H-Glutamate, ²H-Glutamine (Glx)Energy Metabolism Studies. nih.gov
[2,3-²H₂]-fumarateTricarboxylic Acid (TCA) Cycle²H-MalateOncology (Detecting Cell Death). mdpi.com
Deuterated Water (²H₂O)De Novo Lipogenesis, Gluconeogenesis²H incorporation into lipids and glucoseLiver Metabolism, Protein Turnover. diva-portal.orgnih.gov

Investigation of Tissue-Specific Metabolic Fluxes and Pathways

Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. mdpi.com By introducing isotopically labeled nutrients (tracers) into a biological system, iMFA can track the transformation of these tracers through metabolic networks. nih.govmdpi.com Deuterium is one of the isotopes, alongside ¹³C and ¹⁵N, used for this purpose. mdpi.comcreative-proteomics.com

The investigation of tissue-specific metabolic fluxes provides a detailed understanding of how different organs and cell types contribute to whole-body metabolism. diva-portal.orgoup.com This is crucial because metabolic function can be highly heterogeneous across different tissues. oup.com For example, the liver plays a central role in glucose production and lipid synthesis, and studying its specific metabolic fluxes can reveal insights into diseases like diabetes and non-alcoholic fatty liver disease. diva-portal.org

The general workflow for investigating tissue-specific metabolic flux involves:

Isotope Labeling: A deuterated or otherwise labeled tracer is administered to an organism or introduced to an ex vivo tissue culture. diva-portal.orgmdpi.com

Metabolite Extraction: After a designated time, the tissue of interest is collected, and its metabolites are extracted. mdpi.com

Mass Spectrometry Analysis: The isotopic labeling patterns of the extracted metabolites are measured using mass spectrometry. mdpi.com

Computational Modeling: The experimental data on labeling patterns and extracellular fluxes are integrated into a computational model of the tissue's metabolic network. This model is then used to calculate the intracellular flux values that best explain the observed labeling patterns. mdpi.com

Deuterium labeling has been specifically used to probe pathways such as mitochondrial and cytosolic NADPH metabolism. mdpi.com For instance, studies using deuterated water (²H₂O) have been instrumental in quantifying de novo lipogenesis (the synthesis of fatty acids) in the human liver by measuring the incorporation of deuterium into blood lipids. diva-portal.org However, resolving metabolic fluxes within complex tissues composed of multiple cell types remains a significant challenge, as metabolite exchange between cells can complicate data interpretation. oup.com

Table 2: Research Findings on Tissue-Specific Metabolic Flux Using Isotope Tracers
Tissue/OrganIsotope Tracer UsedKey Research FindingReference
Human Liver (ex vivo)[U-¹³C]glucoseDemonstrated simultaneous glucose synthesis and catabolism at rates much higher than the net glucose production, revealing complex internal cycling. diva-portal.org
Human Liver (in vivo)Deuterated Water (²H₂O)Used to probe de novo lipogenesis by measuring the incorporation of deuterium into lipids present in the blood. diva-portal.org
Rat Brain (in vivo)[6,6’-²H₂] glucose and [²H₃]acetateAllowed for the quantification and tracking of metabolites like lactate and glutamate, highlighting differences in metabolism in healthy versus glioblastoma-bearing rats. mdpi.com
Plant Cell Cultures (Arabidopsis)Deuterium-labeled substratesAttempted to quantify NADPH production, but interpretation was complicated by high rates of exchange reactions, highlighting a limitation of the technique in certain systems. oup.com

Future Directions and Advanced Research Considerations for Nedocromil D3 Sodium and Deuterated Compounds

Emerging Analytical Methodologies and Instrumentation

The accurate analysis of deuterated compounds like Nedocromil-d3 Sodium is fundamental to their use as reference standards. Continuous advancements in analytical instrumentation are pushing the boundaries of detection, characterization, and quantification. The combination of stable isotope labeling with high-sensitivity analytical techniques has significantly enhanced research in areas like metabolism and drug development. researchgate.netadesisinc.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for confirming the precise location of deuterium (B1214612) atoms within a molecule, which is a critical aspect of structural integrity for a reference standard. rsc.org Advances in NMR technology, including higher field magnets and new labeling methods, allow for more detailed structural analysis even in complex biological systems. d-nb.infonih.gov

Chromatography platforms, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are often coupled with mass spectrometry (LC-MS, GC-MS) to separate the labeled compound from complex mixtures before analysis. Innovations in this area focus on improving separation efficiency and reducing analysis time.

Analytical Technique Principle of Operation Application for Deuterated Compounds Key Advantages
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental composition. nih.govAccurately determines isotopic purity and enrichment of standards like this compound. rsc.orgHigh precision and sensitivity; ability to resolve closely related isotopologues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. Confirms the specific position of deuterium labels within the molecular structure; verifies structural integrity. rsc.orgProvides unambiguous structural information and site-specific labeling verification. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase before ionization and mass analysis. sigmaaldrich.comQuantifies deuterated standards in complex biological matrices (e.g., plasma, urine); essential for pharmacokinetic studies. musechem.comnih.govHigh throughput, sensitivity, and specificity for quantitative analysis in complex samples. sigmaaldrich.com
Gas Chromatography (GC) Separates volatile compounds in a gaseous phase before analysis. Used for the analysis of volatile or derivatized deuterated compounds. Excellent for separating volatile and semi-volatile compounds.

Integration of Deuterated Probes in Systems Biology and Multi-Omics Research

Deuterated compounds are increasingly vital in systems biology, where researchers aim to understand the complex interactions within biological systems at a global level. Multi-omics—an approach that integrates data from genomics, proteomics, metabolomics, and lipidomics—relies heavily on stable isotope labeling to trace and quantify molecular fluxes and changes. researchgate.net

In metabolomics , deuterium labeling, often through the administration of deuterium oxide (D2O), allows for the tracking of metabolic pathways in vivo. researchgate.net By measuring the rate of deuterium incorporation into various metabolites, researchers can determine metabolic flux, turnover rates, and how these processes are altered in disease states. researchgate.net This provides a dynamic view of metabolism that is not achievable with static measurements alone.

In quantitative proteomics , deuterated standards are essential for accurate protein quantification. While methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) often use ¹³C and ¹⁵N, deuterated reagents can also be used. nih.gov Deuterated internal standards are particularly crucial for targeted proteomics, where they are used to precisely quantify specific proteins or peptides in complex biological samples, compensating for variations in sample preparation and instrument response. musechem.comcrimsonpublishers.com

In lipidomics , deuterated lipid standards are considered the gold standard for quantification. rsc.org They are used to correct for extraction efficiency and matrix effects during mass spectrometry analysis, enabling accurate measurement of lipid species that are critical in signaling and disease. nih.gov Similarly, in glycomics , deuterium labeling can be used for the relative quantification of glycans.

Omics Field Role of Deuterated Probes (e.g., this compound as a standard) Research Insights Gained
Metabolomics Tracing metabolic pathways using D2O or deuterated precursors. researchgate.netDynamic measurement of metabolic fluxes, biosynthesis, and turnover rates. researchgate.net
Proteomics As internal standards for absolute quantification of specific proteins or peptides. Accurate protein expression levels, turnover rates, and post-translational modifications.
Lipidomics As internal standards to correct for analytical variability and quantify lipid species. rsc.orgPrecise quantification of changes in lipid profiles in response to disease or treatment. rsc.org
Toxicogenomics Used in combination with genomic analysis to assess the toxic effects of compounds. Understanding mechanisms of toxicity and risk assessment of chemical mixtures.

Challenges and Innovations in the Synthesis and Application of Isotope-Labeled Reference Standards

The synthesis and application of isotope-labeled standards like this compound are not without challenges. However, continuous innovation is addressing these issues, making these critical research tools more accessible, reliable, and effective. musechem.commusechem.com

One of the primary challenges in synthesis is achieving high isotopic purity and regioselectivity—that is, placing the deuterium atoms at specific, desired positions within the molecule. researchgate.netmusechem.com Incomplete labeling or scrambling of isotope positions can compromise the standard's accuracy. sigmaaldrich.com Furthermore, the synthesis of complex labeled molecules can be a multi-step, time-consuming, and expensive process. sigmaaldrich.comnih.gov

Innovations in synthetic chemistry are tackling these hurdles. The development of new catalytic systems, such as those using palladium or rhodium, has enabled more efficient and selective deuteration through hydrogen isotope exchange (HIE) reactions. researchgate.netepj-conferences.org Late-stage functionalization, a strategy that introduces the isotope label at a late step in the synthesis, is particularly valuable as it avoids the need to redesign an entire synthetic route. musechem.comx-chemrx.com Another significant innovation is the adoption of flow chemistry, which allows for better control over reaction parameters, improved safety, and potentially higher yields and purity compared to traditional batch synthesis. x-chemrx.com

In the application of these standards, a key challenge is the potential for deuterium loss through exchange with protons in the solvent or within the mass spectrometer, which can compromise analytical accuracy. sigmaaldrich.com This has led to the development of second-generation standards where deuterium is placed in highly stable, non-exchangeable positions. sigmaaldrich.com Another consideration is the "isotope effect," where the C-D bond is stronger than the C-H bond. While this is the basis for developing more metabolically stable drugs, it can sometimes cause the deuterated standard to behave slightly differently from the non-labeled analyte, for instance, by having a slightly different retention time in chromatography. nih.govnih.gov Careful method development and validation are essential to account for these potential discrepancies. crimsonpublishers.com

Area Challenges Innovations and Solutions
Synthesis Achieving high isotopic purity (≥95%). researchgate.netDevelopment of highly efficient catalytic methods (e.g., Pd/C). researchgate.netepj-conferences.org
Controlling the specific position of the deuterium label (regioselectivity). researchgate.netLate-stage functionalization and direct hydrogen isotope exchange (HIE). musechem.comx-chemrx.com
Cost and complexity of multi-step syntheses. sigmaaldrich.comUse of cost-effective deuterium sources (e.g., D2O) and flow chemistry for automation and efficiency. x-chemrx.com
Application Potential for back-exchange of deuterium for hydrogen. sigmaaldrich.comSynthesizing standards with deuterium in stable, non-exchangeable positions. sigmaaldrich.com
Chromatographic separation between labeled standard and analyte due to isotope effects. nih.govUse of ¹³C or ¹⁵N labels which have less of a chromatographic shift; careful analytical validation. nih.govcrimsonpublishers.com
Matrix effects in complex samples affecting ionization. crimsonpublishers.comThe use of co-eluting stable isotope-labeled internal standards is the primary solution to this problem. crimsonpublishers.comresolvemass.ca

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